3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and a methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methylcyclopentylamine with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methylcyclopentyl)amino]propan-1-ol
- 3-[(3-Methylcyclopentyl)amino]benzonitrile
- 3-[(3-Methylcyclopentyl)amino]benzamide
Uniqueness
3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-(3-methylcyclopentyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-8-2-3-9(6-8)11-10-4-5-14(12,13)7-10/h8-11H,2-7H2,1H3 |
InChI Key |
VBWUIDJXZMRSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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